molecular formula C6H11N3 B1590845 2-Piperazineacetonitrile CAS No. 2465-79-4

2-Piperazineacetonitrile

Cat. No. B1590845
CAS RN: 2465-79-4
M. Wt: 125.17 g/mol
InChI Key: TVKAZNBVXZKTAV-UHFFFAOYSA-N
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Description

2-Piperazineacetonitrile is a chemical compound with the molecular formula C6H11N3 and a molecular weight of 125.17 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of this compound involves a nucleophilic reaction on a compound in a formula II and a compound in a formula III under the condition of an organic phosphine reagent and an azo activation reagent . This method does not use acrylonitrile, making the reaction orderly, and the this compound derivative can be obtained through a one-step nucleophilic reaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation C1CNC(CN1)CC#N .


Chemical Reactions Analysis

The preparation of this compound involves a nucleophilic reaction on a compound in a formula II and a compound in a formula III under the condition of an organic phosphine reagent and an azo activation reagent . This method does not use acrylonitrile, so that the reaction is orderly, and the this compound derivative can be obtained through a one-step nucleophilic reaction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 125.17 and a density of 1.0±0.1 g/cm3 . Its melting point is 75.51 ºC and boiling point is 271.95 ºC .

Scientific Research Applications

Cognitive Enhancement and Muscarinic Receptor Antagonism

A novel muscarinic M(2) receptor antagonist, identified as 4-cyclohexyl-alpha-[4[[4-methoxyphenyl]sulphinyl]-phenyl]-1-piperazineacetonitrile (SCH 57790), was found to increase acetylcholine release in the central nervous system (CNS) and enhance cognitive performance in rodents and nonhuman primates. This suggests a potential application in cognitive disorders treatment (Carey et al., 2001).

Therapeutic Uses of Piperazine Derivatives

Piperazine derivatives exhibit a broad spectrum of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Modifications to the piperazine nucleus significantly affect the medicinal potential of resultant molecules, suggesting a flexible scaffold for drug discovery (Rathi et al., 2016).

Biodegradation of Piperazine

A study on the degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge highlights the environmental and biochemical processing of piperazine compounds. This strain uses piperazine as the sole carbon, nitrogen, and energy source, presenting an ecological perspective on the degradation pathway of piperazine in the environment (Cai et al., 2013).

Anticonvulsant Activity

Research on 2-Methyl-2-[3-(5-piperazin-1-yl-[1,3,4]oxadiazol-2-yl)-phenyl]-propionitrile derivatives has shown significant anticonvulsant activity, indicating the potential for developing new antiepileptic drugs based on piperazine structures (Harish et al., 2014).

Anthelmintic Effects

Piperazine (diethylenediamine) has demonstrated anthelmintic properties against Ascaris suum, affecting larval moulting, development processes, and proteome expression. This provides insight into the mechanism of action of piperazine-based anthelmintics and potential targets for new treatments (Islam et al., 2006).

Safety and Hazards

2-Piperazineacetonitrile is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of inhalation, skin contact, eye contact, or swallowing, appropriate first aid measures should be taken .

Future Directions

2-Piperazineacetonitrile is a key intermediate for synthesizing the novel non-small cell lung cancer drug adaglazeb (Adagrasib) . As such, its future directions are likely tied to the development and application of this drug and potentially other pharmaceuticals.

properties

IUPAC Name

2-piperazin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKAZNBVXZKTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565890
Record name (Piperazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2465-79-4
Record name (Piperazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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